N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a triazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. Key steps include:
Formation of the Triazatricyclo Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This is usually achieved through nucleophilic substitution reactions.
Attachment of the Morpholinyl Group: This step involves the use of morpholine derivatives in a substitution reaction.
Final Assembly and Purification: The compound is assembled through condensation reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazatricyclo structure makes it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in treating diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}
Uniqueness
Compared to similar compounds, N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its triazatricyclo core, which imparts unique chemical and biological properties. This structure enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H25FN6O3 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H25FN6O3/c26-18-6-4-17(5-7-18)16-28-24(33)19-15-20-23(29-21-3-1-2-8-31(21)25(20)34)32(22(19)27)10-9-30-11-13-35-14-12-30/h1-8,15,27H,9-14,16H2,(H,28,33) |
InChI Key |
UZIJRKDOLYHXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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